molecular formula C7H12F3NO2 B3014415 1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol CAS No. 478068-15-4

1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol

Cat. No. B3014415
CAS RN: 478068-15-4
M. Wt: 199.173
InChI Key: VOUSLDPVOVQWAD-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol (TMPO) is a compound belonging to the family of trifluoromethyl-containing compounds. It is a colorless liquid with a molecular formula of C5H10F3O2 and a molecular weight of 172.12 g/mol. TMPO is a versatile synthetic intermediate with a wide range of applications in the pharmaceutical, agrochemical and specialty chemical industries.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Intermediates in Organic Synthesis : It serves as an intermediate for the preparation of β-trifluoromethylated aldol products, useful in various organic syntheses (Funabiki et al., 2010).

  • Role in Ytterbium Complexes : In the study of ytterbium(III) beta-diketonate complexes, it is used to assess the impact of chain length and fluorination on NIR-luminescence (Martín‐Ramos et al., 2013).

  • Precursor in DNA-PK Inhibitors : It's a key precursor for the synthesis of DNA-dependent protein kinase inhibitors, crucial in cancer research (Rodriguez Aristegui et al., 2006).

  • Kinetic Resolution and Synthesis of Epoxypropane : Its role in the lipase-mediated kinetic resolution and synthesis of 1,1,1-trifluoro-2,3-epoxypropane demonstrates its potential in stereocontrolled chemical processes (Shimizu et al., 1996).

Materials Science and Photophysics

  • Fluorinated Sulfuranes Synthesis : It's involved in the synthesis of highly substituted trifluoromethyl sulfuranes, indicating potential in materials science applications (Gupta & Shreeve, 1987).

  • Photophysics of Quinoline Derivatives : In the synthesis of quinoline derivatives, it plays a role in understanding photophysics and biomolecular binding properties, relevant in the development of new materials and sensors (Bonacorso et al., 2018).

Biochemistry and Molecular Chemistry

  • Role in Neurokinin-1 Receptor Antagonists : It is a component in the synthesis of water-soluble neurokinin-1 receptor antagonists, highlighting its importance in medicinal chemistry (Harrison et al., 2001).

  • Synthesis of Fluorinated 1,3-Diketones : It is used in the alpha-pentafluoropropionylation of ketones and aldehydes to synthesize fluorinated 1,3-diketones, a process important in pharmaceutical chemistry (Ishihara et al., 1982).

Green Chemistry and Environmental Applications

  • Microwave-Assisted Synthesis : Its involvement in the microwave-assisted synthesis of 3-alkoxy-1,1,1-trifluoropropan-2-ols illustrates its application in developing environmentally friendly chemical processes (Rayo et al., 2010).

  • Corrosion Inhibition : Tertiary amines derived from 1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol have been studied for their role in inhibiting carbon steel corrosion, an application significant in industrial maintenance (Gao et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1,1,1-trifluoro-3-morpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c8-7(9,10)6(12)5-11-1-3-13-4-2-11/h6,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUSLDPVOVQWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a round bottomed flask containing 3.136 g (36 mmol) of morpholine was added 3.362 g (30 mmol) of racemic 1,1,1-trifluoro-2,3-epoxypropane dropwise over 10 min (exothermic). The mixture was stirred at room temperature. After 90 min, the volatiles were removed under reduced pressure to give 5.837 g (98%) of 1,1,1-trifluoro-3-morpholin-4-yl-propan-2-ol as an oil.
Quantity
3.136 g
Type
reactant
Reaction Step One
Quantity
3.362 g
Type
reactant
Reaction Step Two

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